REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][N:3]=1.[Cu][C:16]#[N:17].[NH4+].[OH-].CCCCCC.CCOC(C)=O>CN(C=O)C>[CH:10]1([S:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([C:16]#[N:17])=[N:3][CH:4]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CSC1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper(I) cyanide
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
2-chloro-5-cyclopentylthiolmethyl-pyridine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) cyanide
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
2-chloro-5-cyclopentyl-thiomethyl-pyridine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) cyanide
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
hexane EtOAc
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction in 3
|
Type
|
CUSTOM
|
Details
|
separate flasks
|
Type
|
CUSTOM
|
Details
|
each reaction in a sealed flask at 170° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Collect the organic phase
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase twice with hexane/EtOAc (1:1, 100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo the combined organic extracts
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel (90 g)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (49:1 to 4:1 gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)SCC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 208.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |